molecular formula C19H18O3 B11949490 4-Allyl-2-methoxyphenyl cinnamate CAS No. 532-08-1

4-Allyl-2-methoxyphenyl cinnamate

Cat. No.: B11949490
CAS No.: 532-08-1
M. Wt: 294.3 g/mol
InChI Key: SJKFNIODBSUYID-ACCUITESSA-N
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Description

4-Allyl-2-methoxyphenyl cinnamate is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.354 g/mol It is a derivative of cinnamic acid and eugenol, characterized by the presence of an allyl group and a methoxyphenyl group attached to the cinnamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxyphenyl cinnamate typically involves the esterification of cinnamic acid with 4-allyl-2-methoxyphenol (eugenol). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-methoxyphenyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Allyl-2-methoxyphenyl cinnamate involves its interaction with various molecular targets. In the context of its anticancer activity, it has been shown to inhibit key receptors and enzymes involved in cancer cell proliferation, such as estrogen receptor alpha (Erα), progesterone receptor (PR), and epidermal growth factor receptor (EGFR). The compound also interferes with signaling pathways like mTOR and CDK2, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Eugenol cinnamaldehyde
  • Aspirin eugenol ester
  • Methyl cinnamate
  • Ethyl cinnamate
  • Isopropyl cinnamate

Uniqueness

4-Allyl-2-methoxyphenyl cinnamate stands out due to its unique combination of an allyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

532-08-1

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+

InChI Key

SJKFNIODBSUYID-ACCUITESSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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